molecular formula C5H3IOS B101730 5-Iodothiophene-3-carbaldehyde CAS No. 18799-85-4

5-Iodothiophene-3-carbaldehyde

Cat. No.: B101730
CAS No.: 18799-85-4
M. Wt: 238.05 g/mol
InChI Key: SEWHHLSEXYDKMQ-UHFFFAOYSA-N
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Description

5-Iodothiophene-3-carbaldehyde (CAS 18799-85-4) is a high-purity, iodinated heterocyclic aldehyde that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The compound features both an aldehyde group and an iodine atom on its thiophene ring, providing two distinct sites for chemical modification and structure diversification. Its molecular formula is C 5 H 3 IOS with a molecular weight of 238.05 g/mol . This compound is part of the privileged thiophene pharmacophore, a scaffold highly valued in drug discovery for its diverse biological properties and its role as a bio-isostere for phenyl rings . The iodine atom makes the molecule an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Stille reactions, enabling the introduction of complex substituents at the 5-position . Concurrently, the reactive aldehyde group at the 3-position is ideal for condensation reactions, including the synthesis of chalcones , or for reductive amination to create novel amine derivatives . As a key synthetic intermediate, this compound can be applied in the development of compounds for various research areas, including the discovery of new therapeutic agents with potential anti-diabetic, anticancer, and anti-inflammatory activities . Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at 2-8°C . Please Note: This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. It is not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodothiophene-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IOS/c6-5-1-4(2-7)3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWHHLSEXYDKMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617830
Record name 5-Iodothiophene-3-carbaldehyde
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Molecular Weight

238.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18799-85-4
Record name 5-Iodo-3-thiophenecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18799-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodothiophene-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextual Significance of Thiophene and Its Halogenated Derivatives in Heterocyclic Chemistry

Thiophene (B33073), a five-membered heterocyclic compound containing a sulfur atom, holds a significant position in the world of heterocyclic chemistry. derpharmachemica.com Its structure is analogous to benzene (B151609), and it exhibits aromatic properties, which contribute to its stability and reactivity. nih.govwikipedia.org Thiophenes and their derivatives are not only found in some natural products but are also integral components in a vast array of pharmacologically active compounds. derpharmachemica.com The name "thiophene" is derived from the Greek words "theion" (sulfur) and "phaino" (to show or appear), a nod to its discovery as a contaminant in benzene. nih.gov

The thiophene ring readily undergoes electrophilic aromatic substitution reactions, such as halogenation, often at a much faster rate than benzene. wikipedia.org This reactivity allows for the introduction of various functional groups, leading to a diverse range of derivatives. Halogenated thiophenes, in particular, are crucial building blocks in organic synthesis. wikipedia.orgcymitquimica.com The presence of a halogen atom, such as iodine, enhances the electrophilic character of the compound and provides a reactive site for cross-coupling reactions, a cornerstone of modern synthetic chemistry. cymitquimica.com These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the construction of complex molecular architectures.

The versatility of thiophene and its halogenated derivatives makes them indispensable in the development of new materials and pharmaceuticals. nih.gov Their unique electronic properties and potential for functionalization have led to their use in a wide range of applications, from agrochemicals to materials science. cymitquimica.com

Properties of Thiophene wikipedia.org

PropertyValue
Chemical FormulaC4H4S
Molar Mass84.14 g/mol
AppearanceColorless liquid
Density1.051 g/mL
Melting Point-38 °C
Boiling Point84 °C

Synthetic Methodologies for 5 Iodothiophene 3 Carbaldehyde and Its Precursors

Organometallic Routes to Formyl-Iodothiophenes

Organometallic chemistry provides powerful and precise tools for the synthesis of functionalized thiophenes, allowing for the introduction of groups that are not accessible through direct substitution.

A common organometallic strategy involves the deprotonation of a thiophene (B33073) ring with a strong base, typically an alkyllithium reagent like n-butyllithium (n-BuLi), to create a highly nucleophilic thienyllithium intermediate. umich.edusemanticscholar.org This intermediate can then be trapped with an electrophile. To synthesize a formyl-iodothiophene, this can be approached in two ways: formylating an iodothiophene or iodinating a formylthiophene.

The direct lithiation of a suitably protected or precursor thiophene followed by quenching with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), is a standard procedure for introducing a carbaldehyde group. semanticscholar.org For example, direct lithiation of furan, a related heterocycle, followed by formylation with DMF proceeds regioselectively. escholarship.org This method is particularly useful when the desired substitution pattern cannot be achieved by direct electrophilic formylation (e.g., Vilsmeier-Haack reaction). thieme-connect.de

Alternatively, a halogen-lithium exchange reaction can be performed on a di-halogenated thiophene. This allows for the selective conversion of one carbon-halogen bond into a carbon-lithium bond, which is then formylated. umich.edu

In polyhalogenated thiophenes, selective functionalization can be achieved through halogen-metal exchange reactions. nih.govresearchgate.net This process typically involves treating the polyhalogenated compound with an organolithium or Grignard reagent. acs.org The choice of which halogen is exchanged depends on several factors, including the type of halogen (I > Br > Cl) and the position on the ring. acs.org

For mixed dihalothiophenes, such as a bromo-iodothiophene, the iodine atom is preferentially exchanged for lithium when treated with an alkyllithium reagent. acs.orgresearchgate.net This generates a specific lithiated intermediate that can then react with an electrophile like DMF to introduce a formyl group, leaving the bromine atom untouched. acs.org This selectivity is crucial for the stepwise construction of complex, multi-functionalized thiophenes. For example, treating 2-bromo-3-dodecyl-5-iodothiophene (B1458495) with methylmagnesium bromide leads to exclusive halogen-magnesium exchange at the 5-position (the C-I bond), forming the Grignard reagent at that site. acs.org This intermediate can then be used in subsequent coupling or functionalization reactions. acs.org

The stability of the resulting carbanion or organometallic species can also dictate the regioselectivity of the exchange, a principle that is used to predict reaction outcomes in complex systems. wuxibiology.com

Table 2: Regioselectivity in Halogen-Metal Exchange of Dihalo-3-alkylthiophenes

Substrate Reagent Major Product after Quenching Minor Product after Quenching Isomer Ratio Reference
2,5-dibromo-3-hexylthiophene i-PrMgCl 2-bromo-3-hexyl-5-magnesiobromothiophene 5-bromo-3-hexyl-2-magnesiobromothiophene ~85:15 acs.org
2,5-dibromo-3-hexylthiophene t-BuLi 2-bromo-3-hexyl-5-lithiothiophene 5-bromo-3-hexyl-2-lithiothiophene ~85:15 acs.org

Photochemical Synthesis of Arylated Thiophenes from Halogenated Precursors

Photochemical methods offer an alternative route for creating carbon-carbon bonds, particularly for the arylation of heterocycles. These reactions often proceed via radical intermediates under visible or UV light irradiation. researchgate.netresearchgate.net

Halogenated thiophenes, including iodo- and bromothiophenes, can serve as precursors in these reactions. Irradiation of a halogenated thiophene, such as 5-iodothiophene-2-carbaldehyde, in an aromatic solvent like benzene (B151609) can lead to the substitution of the iodine atom with a phenyl group, yielding the corresponding 5-phenyl derivative. researchgate.net The higher reactivity of the carbon-iodine bond compared to the carbon-bromine bond makes iodothiophenes particularly effective substrates for these photosubstitution reactions. researchgate.net

This methodology can be extended to various halogenated thiophenes and other heterocycles. researchgate.net More recent advancements in photoredox catalysis utilize visible light and a photocatalyst to generate aryl radicals from sources like diaryliodonium salts, which can then arylate heteroarenes. researchgate.netdigitellinc.com While not a direct synthesis of 5-Iodothiophene-3-carbaldehyde, these photochemical reactions represent an important class of transformations for which halogenated thiophenes are key starting materials. rsc.orgresearchgate.net

Cross-Coupling Reactions Involving the Iodo Moiety

The presence of an iodo group on the thiophene ring of this compound makes it a versatile substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Arylation and Alkylation (e.g., Suzuki-Miyaura, Kumada, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. numberanalytics.comrsc.org this compound readily participates in these transformations, allowing for the introduction of various aryl and alkyl groups at the 5-position of the thiophene ring.

The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds. libretexts.org This reaction typically involves the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgharvard.edu The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, the Suzuki coupling has been employed in the synthesis of polythiophenes, which are materials with applications in organic electronics. wikipedia.org The catalytic cycle of the Suzuki reaction generally involves three main steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) as the organometallic partner. wikipedia.orgorganic-chemistry.org It was one of the first transition metal-catalyzed cross-coupling reactions to be developed. wikipedia.orgorganic-chemistry.org This method is particularly useful for the synthesis of unsymmetrical biaryls and has been applied in the industrial-scale production of certain pharmaceuticals. wikipedia.orgorganic-chemistry.org Both nickel and palladium catalysts can be used, with palladium catalysts often offering broader scope and better chemo- and stereoselectivity. nrochemistry.com The reaction mechanism is analogous to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgnrochemistry.com The use of specific solvents, such as 2-methyl tetrahydrofuran, has been shown to improve yields by allowing for higher concentrations of the Grignard reagent while minimizing side reactions. google.com

The Stille coupling employs organotin compounds (stannanes) as the coupling partners. numberanalytics.comnrochemistry.com A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, as well as their compatibility with a wide array of functional groups. nrochemistry.comorgsyn.org However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are notable drawbacks. nrochemistry.com The reaction is catalyzed by palladium complexes and typically proceeds under mild conditions. numberanalytics.comnrochemistry.com It has found significant application in the synthesis of complex natural products. orgsyn.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
ReactionOrganometallic ReagentKey AdvantagesKey DisadvantagesTypical Catalysts
Suzuki-MiyauraOrganoboron compoundsMild reaction conditions, functional group tolerance, commercially available reagents. harvard.edunih.govThe boronic acids can sometimes undergo side reactions.Pd(PPh3)4, PdCl2(dppf)
KumadaGrignard reagentsHigh reactivity of Grignard reagents, cost-effective. wikipedia.orgorganic-chemistry.orgLow functional group tolerance due to the high basicity of Grignard reagents. nrochemistry.comNiCl2(dppp), Pd(PPh3)4
StilleOrganotin compoundsExcellent functional group tolerance, stable reagents. nrochemistry.comorgsyn.orgToxicity of organotin reagents and byproducts. nrochemistry.comPd(PPh3)4, PdCl2(PPh3)2

Intramolecular Cyclization Reactions (e.g., Palladium-catalyzed intramolecular arylation to form thienochromenes)

Derivatives of this compound can undergo palladium-catalyzed intramolecular C-H arylation to form fused heterocyclic systems. clockss.org A notable example is the synthesis of thieno[3,2-c]chromene derivatives. researchgate.netresearchgate.net In this process, a precursor, typically an aryloxymethyl-substituted 5-iodothiophene, is treated with a palladium catalyst and a base. researchgate.netresearchgate.net The palladium catalyst facilitates the formation of a new carbon-carbon bond between the thiophene ring and the tethered aryl group, leading to the construction of the chromene ring fused to the thiophene. clockss.org This intramolecular cyclization is an efficient method for creating complex, polycyclic aromatic compounds from relatively simple starting materials. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields of the desired thienochromene products. clockss.org For instance, the use of potassium carbonate as a base has been shown to promote the reaction smoothly at the 2-position of the thiophene ring. clockss.org

Copper-Catalyzed Arylation and Heteroatom-Containing Bond Formations

Copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, provide a valuable alternative to palladium-catalyzed methods, particularly for the formation of carbon-heteroatom bonds. nih.gov While traditionally requiring harsh reaction conditions, the development of various ligands has enabled these reactions to proceed under milder conditions with lower catalyst loadings. nih.gov

For this compound, copper catalysis can be employed for C-N and C-S bond formation. The reaction of the iodo-substituted thiophene with amines or thiols in the presence of a copper catalyst and a base can lead to the corresponding N-aryl and S-aryl thiophene derivatives. nih.govjcsp.org.pk The choice of ligand is crucial for the success of these reactions, with various bidentate ligands such as amino acids and diamines proving effective. nih.gov These copper-catalyzed methods have been shown to be regioselective and tolerate a range of functional groups. nih.gov For example, the copper-catalyzed N-arylation of various anilines with iodothiophenes has been successfully demonstrated. researchgate.net Similarly, the coupling of phenols with heteroaryl halides, including iodothiophenes, can be achieved using a copper catalyst system. scispace.com

Nucleophilic and Electrophilic Substitution Reactions on the Thiophene Ring

The thiophene ring in this compound is susceptible to both nucleophilic and electrophilic substitution reactions, allowing for further functionalization of the heterocyclic core.

Lithium-Halogen Exchange Processes

The iodo group in this compound can be readily replaced by a lithium atom through a lithium-halogen exchange reaction. ethz.chresearchgate.net This transformation is typically carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. ethz.chharvard.edu The resulting 5-lithio-thiophene-3-carbaldehyde is a potent nucleophile that can react with a variety of electrophiles, enabling the introduction of a wide range of substituents at the 5-position of the thiophene ring. The lithium-halogen exchange is a rapid process, often proceeding faster than competing side reactions. researchgate.netharvard.edu The stability of the resulting aryllithium species is generally higher than that of the starting alkyllithium reagent, which drives the equilibrium towards the desired product. researchgate.net

Electrophilic Iodination Mechanisms and Selectivity

While this compound is already iodinated, understanding the electrophilic iodination of the parent compound, thiophene-3-carbaldehyde, provides insight into the regioselectivity of this reaction. The iodination of thiophene derivatives typically proceeds via an electrophilic aromatic substitution mechanism. researchgate.net Reagents such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent are commonly used. researchgate.netmdpi.com The formyl group at the 3-position is a deactivating group, which directs incoming electrophiles to the 5-position of the thiophene ring. This selectivity is due to the resonance stabilization of the intermediate sigma complex. Therefore, the direct iodination of thiophene-3-carbaldehyde is expected to yield this compound with high regioselectivity. The reaction mechanism involves the formation of an iodinating agent, which then undergoes a nucleophilic attack by the electron-rich thiophene ring. researchgate.net

Scope and Objectives of Research on 5 Iodothiophene 3 Carbaldehyde

The primary objective of research centered on 5-Iodothiophene-3-carbaldehyde is to leverage its unique chemical functionalities to develop novel molecules with tailored properties for specific applications.

A significant area of focus is the development of efficient and selective synthetic methodologies. This includes optimizing existing reaction conditions and exploring new catalytic systems, such as those based on palladium, to carry out cross-coupling reactions with high yields and regioselectivity. nih.gov Researchers also aim to develop one-pot synthesis strategies to streamline the production of complex derivatives, making the process more time and resource-efficient. organic-chemistry.org

Another key objective is the exploration of the structure-activity relationships of its derivatives, particularly in the context of medicinal chemistry. By systematically modifying the substituents on the thiophene (B33073) ring, scientists can investigate how these changes affect the biological activity of the compounds. This knowledge is crucial for the rational design of more potent and selective drug candidates.

In the realm of materials science, the goal is to design and synthesize new thiophene-based polymers and small molecules with enhanced electronic and photophysical properties. This involves creating materials with specific bandgaps, high charge carrier mobilities, and good thermal and chemical stability for use in next-generation electronic devices. rsc.org The investigation of self-assembly processes, such as those driven by halogen bonding, is also an important research direction to control the supramolecular architecture and, consequently, the macroscopic properties of the materials. acs.org

Advanced Spectroscopic and Structural Analysis of 5 Iodothiophene 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-Iodothiophene-3-carbaldehyde, providing precise information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound typically exhibits distinct signals corresponding to the aldehydic proton and the two aromatic protons on the thiophene (B33073) ring. oregonstate.edu The aldehydic proton (CHO) is highly deshielded and appears at a characteristic downfield chemical shift, generally in the range of 9.5-10.0 ppm. oregonstate.edu The protons on the thiophene ring, H2 and H4, are observed as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electronic effects of the iodo and formyl substituents. For instance, in a related compound, 5-iodothiophene-2-carbaldehyde, the two ring protons appear as a multiplet around 7.39 ppm. thieme-connect.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. masterorganicchemistry.com The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic resonance in the downfield region, typically around 180-190 ppm. researchgate.net The carbon atoms of the thiophene ring show distinct signals, with the carbon atom bonded to the iodine (C5) being significantly influenced by the heavy atom effect. The other ring carbons (C2, C3, and C4) will have chemical shifts determined by their position relative to the substituents. In 5-iodothiophene-2-carbaldehyde, the carbon signals appear at approximately 181.2, 149.6, 138.3, 137.2, and 88.0 ppm. thieme-connect.com

Table 1: Representative NMR Data for Thiophene Derivatives

CompoundNucleusChemical Shift (δ, ppm)
5-Iodothiophene-2-carbaldehyde¹H9.77 (s, 1H, CHO), 7.39 (m, 2H) thieme-connect.com
¹³C181.2, 149.6, 138.3, 137.2, 88.0 thieme-connect.com
2-Benzyl-5-iodothiophene¹H7.73 (d, J=1.6 Hz, 1H), 7.50 (dd, J=1.9, 8.2 Hz, 1H), 7.31 (t, J=7.4 Hz, 2H), 7.23 (t, J=7.4 Hz, 1H), 7.17 (d, J=7.4 Hz, 2H), 6.87 (d, J=7.9 Hz, 1H), 4.05 (s, 2H) beilstein-journals.org
¹³C146.6, 144.1, 141.4, 140.3, 139.5, 130.8, 129.5, 129.3 beilstein-journals.org

This table presents a selection of NMR data for illustrative purposes. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In this compound, the most prominent and diagnostic absorption bands are associated with the carbonyl (C=O) and C-H stretching vibrations. nih.gov

The carbonyl stretching vibration of the aldehyde group gives rise to a strong, sharp absorption band in the region of 1660-1700 cm⁻¹. vscht.cz For example, the IR spectrum of 5-iodothiophene-2-carbaldehyde shows a strong C=O band at 1680 cm⁻¹. thieme-connect.com The exact position of this band can be influenced by conjugation with the thiophene ring. The C-H stretching vibration of the aldehyde group typically appears as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org Other characteristic bands include those for the C-H stretching of the thiophene ring (around 3100 cm⁻¹) and various fingerprint vibrations corresponding to the thiophene ring structure. thieme-connect.comnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound and Related Compounds

Functional GroupVibration TypeTypical Wavenumber (cm⁻¹)Reference
Aldehyde (C=O)Stretch1660 - 1700 vscht.cz
Aldehyde (C-H)Stretch2720, 2820 libretexts.org
Thiophene (C-H)Stretch~3100 thieme-connect.com
Thiophene RingSkeletal VibrationsFingerprint Region nih.gov

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are soft ionization techniques that are well-suited for this purpose, as they typically produce intact molecular ions with minimal fragmentation. acdlabs.com

The high-resolution mass spectrum (HRMS) of this compound (C₅H₃IOS) would show a molecular ion peak [M]⁺ corresponding to its calculated monoisotopic mass of 237.89493 Da. nih.gov The presence of iodine is readily identified by its characteristic isotopic pattern.

Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be performed to induce fragmentation of the molecular ion. europa.eu This provides valuable structural information by revealing the connectivity of the atoms within the molecule. Common fragmentation pathways for aldehydes include the loss of the formyl radical (•CHO) or carbon monoxide (CO). The fragmentation of the thiophene ring can also be observed. acdlabs.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

Electrochemical Characterization Techniques for Material Applications (e.g., Cyclic Voltammetry in Polymerization Studies)

Electrochemical techniques, particularly cyclic voltammetry (CV), are vital for investigating the redox properties of this compound and its derivatives, especially in the context of synthesizing conductive polymers. iieta.org

Cyclic voltammetry can be used to determine the oxidation potential of the monomer, which is a critical parameter for electropolymerization. researchgate.net The CV of a thiophene derivative typically shows an irreversible oxidation wave corresponding to the formation of a radical cation, which then initiates the polymerization process. mdpi.com By repeatedly cycling the potential, a polymer film can be deposited onto the electrode surface. acs.org

The electrochemical behavior of the resulting polymer can also be studied using CV. The polymer will exhibit its own reversible redox waves, indicating its ability to be reversibly doped and de-doped. The potential and shape of these waves provide information about the polymer's electronic structure, stability, and potential for applications in areas like electrochromic devices and sensors. mdpi.comresearchgate.net Studies on related thiophene-aldehyde derivatives have shown that electropolymerization can be challenging, but the synthesis of trimers or other derivatives can facilitate the process. acs.org

Computational and Theoretical Investigations of 5 Iodothiophene 3 Carbaldehyde

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.comictp.ituci.edu It has become a popular tool for chemists and physicists to study the electronic structure of solids, surfaces, and molecules. scispace.comuci.edu DFT calculations can provide valuable information about the distribution of electrons within a molecule, which in turn governs its reactivity. nih.gov

For 5-Iodothiophene-3-carbaldehyde, DFT studies can elucidate the effects of the electron-withdrawing aldehyde group and the iodine substituent on the electron density of the thiophene (B33073) ring. This information is crucial for predicting how the molecule will behave in chemical reactions. For instance, DFT can help identify the most electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack, respectively. nih.gov The reactivity of thiophene and its derivatives is a subject of significant interest, and DFT provides a framework for understanding the subtleties of their chemical behavior. researchgate.netresearchgate.net

DFT calculations can also be used to determine various electronic properties that correlate with reactivity, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap can indicate the molecule's kinetic stability.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). This helps in predicting non-covalent interactions and sites of electrophilic or nucleophilic attack.

Atomic Charges: DFT can calculate the partial charge on each atom in the molecule, providing a more quantitative measure of the electron distribution.

Table 1: Predicted Electronic Properties of this compound from DFT Calculations
PropertyPredicted Value/DescriptionSignificance
HOMO EnergyRelatively high due to the thiophene ring, but lowered by the aldehyde and iodo groups.Indicates susceptibility to electrophilic attack, though moderated by substituents.
LUMO EnergyLowered by the electron-withdrawing aldehyde group.Indicates susceptibility to nucleophilic attack, particularly at the carbonyl carbon.
HOMO-LUMO GapModerateSuggests a balance between stability and reactivity.
ESP MapNegative potential around the oxygen atom of the aldehyde and the sulfur atom. Positive potential near the carbonyl carbon and the hydrogen atoms.Predicts sites for hydrogen bonding and electrostatic interactions.
Atomic ChargesSignificant positive charge on the carbonyl carbon. Negative charge on the oxygen atom. The iodine atom can exhibit dual reactivity.Quantifies the polarity of bonds and the reactivity of specific atoms.

Mechanistic Pathway Elucidation through Computational Modeling (e.g., Iodination Processes, Intramolecular Arylation)

Computational modeling is instrumental in mapping out the step-by-step mechanisms of chemical reactions. For reactions involving this compound, such as further iodination or intramolecular arylation, computational studies can provide a detailed picture of the reaction pathway.

Intramolecular Arylation: Intramolecular arylation is a powerful method for forming new rings, and this compound can be a precursor for such reactions. researchgate.netresearchgate.net For example, a derivative of 5-iodothiophene-2-carbaldehyde has been used to synthesize 4H-thieno[3,2-c]chromenes via palladium-catalyzed intramolecular cyclization. researchgate.net Computational modeling can be used to investigate the mechanism of these transition-metal-catalyzed reactions. sci-hub.se This can involve studying the oxidative addition of the C-I bond to the metal catalyst, the subsequent C-H activation or intramolecular insertion, and the final reductive elimination step that forms the product. sci-hub.senih.gov These calculations can help in understanding the role of the catalyst, the ligands, and the reaction conditions in controlling the efficiency and selectivity of the cyclization. sci-hub.se

Table 2: Computational Insights into Reaction Mechanisms
Reaction TypeKey Intermediates and Transition StatesInformation Gained from Modeling
Iodination π-complex, σ-complex (Wheland intermediate), transition states for C-I bond formation and proton loss. researchgate.netwuxiapptec.comActivation barriers, reaction energies, regioselectivity (e.g., iodination at C2 vs. C4), influence of substituents. researchgate.net
Intramolecular Arylation Oxidative addition complex, palladacycle intermediate, transition states for C-C bond formation and reductive elimination. sci-hub.senih.govReaction feasibility, catalytic cycle energetics, effect of ligands on the catalyst, prediction of side reactions. sci-hub.se

Prediction of Spectroscopic Properties and Conformational Analysis

Computational chemistry can accurately predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and for confirming the structure of newly synthesized compounds.

Spectroscopic Properties: DFT and other quantum chemical methods can be used to calculate:

NMR Spectra: Chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be predicted. These calculations can help in assigning peaks in experimental NMR spectra and in determining the stereochemistry of the molecule.

IR Spectra: Vibrational frequencies and their intensities can be calculated. This allows for the assignment of absorption bands in an experimental IR spectrum to specific vibrational modes of the molecule, such as the C=O stretch of the aldehyde group or the C-I stretch.

UV-Vis Spectra: Electronic excitation energies and oscillator strengths can be calculated to predict the absorption maxima in a UV-Vis spectrum. This provides information about the electronic transitions within the molecule.

Conformational Analysis: this compound has a flexible bond between the thiophene ring and the aldehyde group, allowing for different spatial arrangements or conformations. sci-hub.selumenlearning.com Conformational analysis aims to identify the most stable conformers and to determine the energy barriers for rotation between them. lumenlearning.comethz.ch Computational methods can systematically explore the potential energy surface of the molecule by rotating the C-C bond connecting the ring and the formyl group. lumenlearning.com These calculations can reveal the relative energies of the different conformers (e.g., cis and trans with respect to the sulfur atom) and the transition states that separate them. sci-hub.se This information is important because the conformation of the molecule can influence its reactivity and its interactions with other molecules. lumenlearning.com

Table 3: Predicted Spectroscopic and Conformational Data
Analysis TypePredicted DataApplication
¹H and ¹³C NMR Chemical shifts for all protons and carbons.Peak assignment in experimental spectra, structural verification.
IR Spectroscopy Vibrational frequencies for key functional groups (e.g., C=O, C-I, C-H).Interpretation of experimental IR spectra, identification of functional groups.
UV-Vis Spectroscopy Wavelength of maximum absorption (λmax).Understanding electronic transitions, predicting color (or lack thereof).
Conformational Analysis Relative energies of different conformers (e.g., O-S cis/trans).Predicting the most stable structure, understanding dynamic behavior in solution. sci-hub.se

Molecular Docking and Dynamics Simulations for Biological Interactions and Ligand-Enzyme Binding

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions between a small molecule (ligand), like this compound or its derivatives, and a biological macromolecule, such as a protein or enzyme. mdpi.comnih.gov These methods are central to computer-aided drug design. mdpi.comrjptonline.org

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. rjptonline.orgcellbiopharm.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose. nih.gov For this compound, docking studies could be used to screen for potential protein targets or to understand how it might inhibit a specific enzyme. The results can provide insights into the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. rjptonline.org

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-protein interaction. mdpi.comresearchgate.net Starting from a docked pose, an MD simulation calculates the trajectory of every atom in the system over time by solving Newton's equations of motion. nih.gov This allows researchers to observe the flexibility of both the ligand and the protein and to assess the stability of the binding mode. nih.govwhiterose.ac.uk MD simulations can also be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking programs. nih.gov

Table 4: Application of Molecular Modeling in Biological Systems
TechniquePurposeInformation Obtained
Molecular Docking Predict the binding pose of the ligand in the active site of a protein. rjptonline.orgcellbiopharm.comBinding affinity (scoring), key interacting residues, hydrogen bond and hydrophobic interactions. rjptonline.org
Molecular Dynamics (MD) Simulations Study the dynamic behavior and stability of the ligand-protein complex over time. mdpi.comresearchgate.netStability of the binding pose, conformational changes in the protein and ligand, calculation of binding free energy. nih.govwhiterose.ac.uk

Quantum Chemical Studies on Regioselectivity and Reaction Thermodynamics

Quantum chemical calculations, particularly DFT, are highly effective in predicting the regioselectivity and thermodynamics of chemical reactions involving this compound.

Regioselectivity: Many reactions on substituted thiophenes can potentially yield multiple products depending on the position of attack. For example, in an electrophilic substitution reaction on this compound, the electrophile could attack at the C2 or C4 position. Quantum chemical calculations can predict the preferred outcome by comparing the activation energies of the competing reaction pathways. wuxiapptec.com The pathway with the lower activation energy will be kinetically favored, and the corresponding product will be the major one. This approach has been successfully used to explain the regioselectivity of various reactions on heterocyclic compounds. wuxiapptec.comacs.org

Table 5: Thermodynamic and Regioselectivity Predictions
StudyComputational ApproachPredicted PropertiesSignificance
Regioselectivity Calculation of activation energies for competing pathways (e.g., attack at C2 vs. C4). wuxiapptec.comRelative barrier heights.Predicts the major product of a reaction by identifying the kinetically favored pathway. wuxiapptec.comacs.org
Reaction Thermodynamics Calculation of enthalpies and Gibbs free energies of all species in a reaction. nrel.govReaction enthalpy (ΔH), reaction Gibbs free energy (ΔG).Determines if a reaction is energetically favorable and predicts the equilibrium position.

Applications of 5 Iodothiophene 3 Carbaldehyde and Its Derivatives in Advanced Fields

Medicinal Chemistry and Drug Discovery

The thiophene (B33073) ring is a well-established "privileged pharmacophore" in drug discovery, meaning it is a molecular scaffold that is frequently found in biologically active compounds. semanticscholar.orgresearchgate.net Its derivatives have shown a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. semanticscholar.orgresearchgate.netresearchgate.net

Design and Synthesis of Biologically Active Thiophene Scaffolds as Privileged Pharmacophores

Thiophene and its derivatives are a prominent class of heterocyclic compounds with significant applications in medicinal chemistry. researchgate.net The unique electronic properties and the ability of the thiophene nucleus to mimic a phenyl ring while having a smaller size and being more lipophilic make it a desirable scaffold in drug design. 5-Iodothiophene-3-carbaldehyde, in particular, provides a strategic starting point for creating complex thiophene-based molecules. The iodine substituent is an excellent leaving group for metal-catalyzed cross-coupling reactions such as Suzuki and Stille reactions, allowing for the attachment of various aryl or heterocyclic fragments. nih.gov This capability is crucial for building libraries of compounds for high-throughput screening. The aldehyde functional group is reactive towards nucleophiles, enabling the synthesis of Schiff bases, chalcones, and other derivatives through condensation reactions. chimicatechnoacta.runih.gov For instance, Knoevenagel condensation of thiophene carboxaldehydes with active methylene (B1212753) compounds is a common strategy to produce derivatives with extended conjugation and potential biological activity. chimicatechnoacta.ru

Antimicrobial and Antitumor Activities of Derivatives

Derivatives synthesized from thiophene scaffolds have demonstrated significant potential as both antimicrobial and antitumor agents. nih.govmdpi.com

Antimicrobial Activity: Thiophene derivatives have been synthesized and evaluated for their ability to inhibit the growth of various pathogens. For example, a series of 5-(3-substituted-thiophene)-pyrimidine derivatives, synthesized from a thiophene-2-carboxaldehyde precursor, showed notable antibacterial activity against both E. coli and S. aureus. chimicatechnoacta.ru Similarly, chalcones derived from dihydropyrrolo[2,1-a]isoquinolines and thiophene-2-carbaldehyde (B41791) have been investigated for their antimicrobial properties, with some compounds showing high potency against E. coli, B. mycoides, and the fungus C. albicans. nih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) of 40 µg/ml against E. coli. nih.gov

Compound TypeTarget OrganismActivity MeasurementResultReference
5-(3-substituted-thiophene)-pyrimidine derivativeE. coliZone of Inhibition (40 µg/mL)7.1 - 7.8 mm chimicatechnoacta.ru
5-(3-substituted-thiophene)-pyrimidine derivativeS. aureusZone of Inhibition (40 µg/mL)7.4 - 7.9 mm chimicatechnoacta.ru
Dihydropyrrolo[2,1-a]isoquinoline chalcone (B49325) derivative (18b)E. coliMIC40 µg/ml nih.gov
Dihydropyrrolo[2,1-a]isoquinoline chalcone derivative (18b)B. mycoidesMIC60 µg/ml nih.gov
Dihydropyrido[2,3-d]pyrimidin-4-one derivative (7a)Bacteria & FungiAntimicrobial ActivityHigher than cefotaxime (B1668864) and fluconazole mdpi.com

Antitumor Activity: The antitumor potential of thiophene derivatives is an active area of research. semanticscholar.org A study on a newly synthesized thiophene derivative, ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, demonstrated significant cytotoxic activity against human cancer cell lines. d-nb.info The compound showed higher activity against the liver carcinoma cell line (HepG-2) with an IC50 value of 7.46 µg/mL compared to the colon adenocarcinoma cell line (HCT-116) which had an IC50 of 12.60 µg/mL. d-nb.info Other studies have also reported that novel pyrido[2,3-d]pyrimidine (B1209978) derivatives containing a benzothiazole (B30560) moiety, synthesized via a thiophene intermediate, exhibited potent cytotoxicity against lung, liver, and colon cancer cell lines, in some cases exceeding the activity of the reference drug doxorubicin. mdpi.com

CompoundCancer Cell LineActivity (IC50)Reference Drug (IC50)Reference
Thiophene derivative 5HepG-2 (Liver)7.46 µg/mLDoxorubicin (4.50 µg/mL) d-nb.info
Thiophene derivative 5HCT-116 (Colon)12.60 µg/mLDoxorubicin (5.20 µg/mL) d-nb.info
Pyrido[2,3-d]pyrimidine (7a)HepG2 (Liver)3.12 µMDoxorubicin (4.32 µM) mdpi.com
Pyrido[2,3-d]pyrimidine (7a)HCT-116 (Colon)2.81 µMDoxorubicin (3.61 µM) mdpi.com

Exploration of Therapeutic Potential in Diverse Pharmacological Classes (e.g., Anti-inflammatory, Analgesic, Antiparkinson)

Beyond antimicrobial and antitumor effects, thiophene derivatives are being explored for a wide range of other therapeutic applications. researchgate.net

Anti-inflammatory and Analgesic: Thiophene-containing compounds have shown considerable potential as anti-inflammatory and analgesic agents. researchgate.netresearchgate.net Chalcones, which can be synthesized from thiophene aldehydes, are known to exhibit a broad spectrum of biological activities, including anti-inflammatory properties. nih.gov The anti-inflammatory effects of some natural products are attributed to their ability to inhibit inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) through pathways such as MAPK. frontiersin.org

Antiparkinson: Neuroinflammation is a key factor in the pathogenesis of progressive neurodegenerative disorders like Parkinson's disease. nih.gov Research has shown that inhibitors of the NLRP3 inflammasome, a key component of the inflammatory response, can protect against dopaminergic neuron loss in animal models of the disease. nih.gov Natural products are being investigated as sources for such inhibitors. nih.gov For example, curcumin (B1669340) has demonstrated an ability to reduce oxidative stress and apoptosis in a Drosophila model of Parkinson's disease. nih.gov The structural versatility of thiophene derivatives makes them candidates for the development of novel NLRP3 inhibitors or other neuroprotective agents. frontiersin.org

Structure-Activity Relationship (SAR) Studies for Enhanced Therapeutic Efficacy

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. rsc.orgnih.gov For thiophene derivatives, SAR studies help in optimizing lead compounds to enhance their potency and selectivity. For instance, in a series of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives designed as protein kinase inhibitors, the substitution pattern on the benzo[b]thiophene ring was found to be critical for activity. rsc.org Specifically, 5-hydroxy and 5-methoxy substitutions led to significant inhibitory effects on the target kinase DYRK1A. rsc.org Similarly, in the development of anti-inflammatory 2-(4-morpholino)-3-aryl-5-substituted thiophenes, altering the substituent on the phenyl ring at the 3-position from chloro to methylmercapto significantly impacted the activity profile. researchgate.net Such studies guide the rational design of new derivatives with improved therapeutic potential. rsc.org

Materials Science and Functional Materials

In materials science, this compound is a valuable precursor for creating advanced organic materials, particularly those with applications in electronics.

Precursors for Conductive Polymers and Organic Semiconductors

Polythiophenes are a major class of conducting polymers, valued for their environmental stability and tunable electronic properties. cmu.edumdpi.com They are used in a variety of applications, including organic field-effect transistors (OFETs), solar cells, and sensors. cmu.edufrontiersin.orgresearchgate.net The synthesis of these polymers often relies on the polymerization of functionalized thiophene monomers.

Iodothiophene derivatives, such as this compound, are key monomers in these syntheses. The carbon-iodine bond is readily activated by transition metal catalysts (e.g., nickel or palladium) in cross-coupling polymerization reactions. cmu.edursc.org Methods like the Kumada, Stille, and Suzuki couplings are employed to form carbon-carbon bonds between monomer units, leading to the creation of long-chain conjugated polymers. nih.govcmu.edu For example, 2,5-diiodothiophene (B186504) can be polymerized using magnesium to form an organometallic intermediate, which is then treated with a nickel catalyst to produce polythiophene. cmu.edu The use of 2-bromo-5-iodothiophene (B1268587) derivatives allows for regioselective reactions, which are crucial for controlling the polymer's structure and, consequently, its electronic properties. rsc.orgacs.org The regioregularity—the specific head-to-tail arrangement of the monomer units—has a profound impact on the polymer's ability to self-assemble and conduct charge. rsc.org Highly regioregular poly(3-alkylthiophenes) (P3ATs) exhibit significantly better charge carrier mobility than their regioirregular counterparts. rsc.org The aldehyde group on this compound offers an additional site for modification, either before or after polymerization, to fine-tune the properties of the resulting material. journalskuwait.org

Development of Organic Photovoltaics, Electroluminescent Devices, and Dye-Sensitized Solar Cells

The pursuit of efficient and cost-effective renewable energy technologies has led to significant research into organic-based electronic devices. This compound and its derivatives are instrumental in the creation of materials for organic photovoltaics (OPVs), electroluminescent devices, and dye-sensitized solar cells (DSSCs). nih.govd-nb.info

In the realm of DSSCs, new dyes are continually being developed to enhance performance. nih.govnih.gov For instance, solar cells fabricated with novel dyes can act as an additive at the thin-layer interface, with the rigidity of the thiophene rings within the dye structure influencing the photovoltaic characteristics. nih.gov Thiophene-based materials are recognized for their semiconducting and fluorescent properties, making them a focal point of interdisciplinary research for electronic and optoelectronic device fabrication. researchgate.net The fundamental components of a DSSC typically include a photosensitive dye adsorbed onto a mesoporous oxide layer, a redox electrolyte, and a counter electrode. d-nb.info The efficiency of these cells is highly dependent on the properties of the constituent materials, including the dye. d-nb.infonih.gov

The table below details the performance of solar cells using different dye structures, highlighting the impact of the thiophene-based components.

Dye Structure BasisOpen Circuit Voltage (V)Efficiency (%)Reference
dithieno[3,2-b:2',3'-d]thiophene-2-cyanoacrylic acid0.70.3 nih.gov
[2,2':5',2"-terthiophene]-5-cyanoacrylic acidNot specified0.2 nih.gov

Role in Hole Transport Materials for Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly promising photovoltaic technology, with power conversion efficiencies (PCEs) now exceeding 26%. tcichemicals.commdpi.com A critical component of these cells is the hole transport material (HTM), which facilitates the efficient extraction and transport of positive charge carriers (holes) from the perovskite absorber layer to the electrode. mdpi.com While organic HTMs have been pivotal in achieving high PCEs, there is a continuous drive to develop new, low-cost, and stable materials to make the large-scale industrialization of PSCs viable. tcichemicals.com

Heterocyclic compounds, particularly those based on thiophene, have shown great promise in the design of high-performance HTMs. frontiersin.org The development of novel HTMs often involves the synthesis of π-extended conjugated molecules. For example, materials based on thieno[3,2-b]thiophene (B52689) and 4,4'-dimethoxytriphenylamine have been successfully synthesized and utilized as HTMs in PSCs, demonstrating the potential of thiophene-based structures in this application. frontiersin.org The strategic design of these materials, often involving palladium-catalyzed coupling reactions, allows for the fine-tuning of their optical, electrochemical, and thermal properties to optimize device performance. frontiersin.org

The following table presents the performance of perovskite solar cells utilizing different thieno[3,2-b]thiophene-based hole transport materials.

Hole Transport MaterialPower Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (mV)Short-Circuit Current (Jsc) (mA/cm²)Fill Factor (FF) (%)Reference
M15.201,05016.929.3 frontiersin.org
M2Not specifiedNot specifiedNot specifiedNot specified frontiersin.org
M3Not specifiedNot specifiedNot specifiedNot specified frontiersin.org

Design of π-Conjugated Systems for Optoelectronic Applications

The unique electronic and optical properties of π-conjugated systems make them fundamental components in a wide array of organic electronic and optoelectronic applications. rsc.orgacs.orgresearchgate.net These materials, which include oligomers and polymers with extended networks of overlapping p-orbitals, are utilized in devices such as organic thin-film transistors, light-emitting diodes, and sensors. rsc.orgresearchgate.net Thiophene-based oligomers are particularly recognized as highly effective π-conjugated systems in the field of organic electronics. researchgate.net

The synthesis of these advanced materials often relies on transition metal-catalyzed cross-coupling reactions, which provide a versatile and powerful method for constructing the necessary carbon-carbon bonds to build diverse and sophisticated π-conjugated structures. researchgate.net The properties of these materials, such as their energy bandgaps (HOMO-LUMO levels), can be precisely tuned by introducing different substituents into the polymer backbone or side chains. rsc.org This molecular engineering allows for the creation of materials with tailored optoelectronic properties for specific applications. acs.org

Advanced Organic Synthesis Building Blocks

The reactivity of this compound makes it an invaluable starting material for the construction of more complex molecular architectures. Its utility spans the synthesis of various heterocyclic systems and multi-thiophene structures.

Synthesis of Complex Heterocyclic Systems (e.g., Thienochromenes, Thienoquinolines, Thienothiophenes)

The dual functionality of this compound allows it to participate in a variety of cyclization reactions to form fused heterocyclic systems.

Thienochromenes: 4H-Thieno[3,2-c]chromene derivatives can be synthesized from precursors derived from this compound. One method involves the palladium-catalyzed intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. researchgate.net An alternative and more environmentally friendly approach is the photochemical cyclization of these precursors, which proceeds in high yield upon irradiation with UV light. researchgate.netthieme-connect.com

Thienoquinolines: The synthesis of thieno[3,2-c]quinoline derivatives can be achieved through palladium-catalyzed intramolecular cyclization of N-protected 4-(anilinomethyl)thiophene-2-carbaldehydes. researchgate.net Similarly, thieno[2,3-c]quinolines can be synthesized from methyl 3-iodothiophene-2-carboxylate through a Suzuki cross-coupling reaction followed by cyclization. researchgate.netresearchgate.net

Thienothiophenes: Various synthetic routes to thienothiophenes have been developed. One method starts from 3-bromothiophene-2-carbaldehyde, which undergoes cyclization with ethyl thioglycolate. encyclopedia.pub Another approach involves a Sonogashira cross-coupling of 3-bromo-2-iodothiophene. encyclopedia.pub Additionally, methods starting from 3,4-dibromo-thiophene have been established for the synthesis of thieno[3,4-b]thiophenes. google.com

Generation of Multi-Thiophene Architectures (e.g., Oligothiophenes, Quaterthiophenes)

The construction of larger, conjugated systems composed of multiple thiophene units is a significant area of research, driven by the interesting electronic properties of these materials. This compound and related halo-thiophenes are key precursors in these syntheses.

Oligothiophenes: The synthesis of oligothiophenes is often accomplished using metal-catalyzed cross-coupling reactions. The Stille coupling, which pairs an organotin compound with an organic halide, and the Suzuki coupling, involving an organoboron compound, are commonly employed methods. umons.ac.benih.gov For instance, terthiophenes can be synthesized by the Stille coupling of 2,5-dibromothiophene (B18171) with an organotin derivative of thiophene. nih.gov The choice of coupling partners and reaction conditions allows for the controlled assembly of these oligomeric structures. umons.ac.bejcu.edu.au

Quaterthiophenes: Longer oligomers like quaterthiophenes can also be synthesized using these coupling strategies. For example, the reaction of 5-trimethylstannylthiophene with 5,5′-dibromo-α-bithiophene produces α-quaterthiophene. researchgate.net Stille coupling has also been used to prepare quaterthiophenes from 2-bromo-3-n-octylthiophene and a distannylated bithiophene derivative. jcu.edu.au

Utility in Photochemical Reactions for Carbon-Carbon Bond Formation

Photochemical methods offer a green and efficient alternative for forming carbon-carbon bonds, often proceeding under mild conditions without the need for heavy metal catalysts. researchgate.netnih.gov this compound is a suitable substrate for such reactions due to the photosensitivity of the carbon-iodine bond.

Upon irradiation, the carbon-halogen bond in iodoheterocycles can undergo homolytic cleavage to generate a radical species. researchgate.net This radical can then participate in various C-C bond-forming reactions. For example, the irradiation of 5-iodo-2-thiophenecarbaldehyde in the presence of another aromatic or heteroaromatic compound can lead to the formation of a new C-C bond, yielding substituted bithiophenes. researchgate.net Furthermore, aldehydes themselves can act as initiators for photochemical transformations. beilstein-journals.org The triplet state of an excited aldehyde can abstract a hydrogen atom or transfer its energy, leading to the generation of radical intermediates that drive subsequent reactions. beilstein-journals.org

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Environmentally Benign Synthetic Methodologies

The drive towards "green chemistry" is significantly influencing the synthesis of thiophene (B33073) derivatives, including 5-Iodothiophene-3-carbaldehyde. nih.govnih.gov Traditional methods for synthesizing substituted thiophenes often involve multiple steps, low yields, and the use of hazardous reagents and solvents. mdpi.com Current research is focused on developing more sustainable and environmentally friendly alternatives.

Key developments in this area include:

Metal-Free Synthesis: A notable trend is the move away from heavy metal catalysts. chim.itorganic-chemistry.org Researchers are exploring metal-free methods that utilize elemental sulfur or potassium sulfide (B99878) as the sulfur source, minimizing metal toxicity and advancing green chemistry principles. nih.gov These reactions often proceed under milder conditions and can offer high regioselectivity. nih.gov

Alternative Solvents and Reagents: The use of environmentally benign solvents like ethanol (B145695) and deep eutectic solvents (DES) is being investigated. nih.govchim.itresearchgate.net For instance, the iodocyclization of 1-mercapto-3-yn-2-ols to produce 3-iodothiophenes has been successfully performed in a choline (B1196258) chloride/glycerol medium, which can be recycled multiple times. researchgate.net Similarly, the use of "table salt" (sodium chloride) as a source of "electrophilic chlorine" for the synthesis of halogenated thiophenes exemplifies the shift towards safer and more abundant reagents. nih.gov

Domino and Multicomponent Reactions: One-pot domino reactions and multicomponent reactions are being developed to increase efficiency and reduce waste. chimicatechnoacta.ru These strategies allow for the construction of complex molecules from simple starting materials in a single synthetic operation, minimizing purification steps and solvent usage. mdpi.comchimicatechnoacta.ru For example, a Knoevenagel condensation reaction in aqueous ethanol has been used to synthesize 5-(3-substituted-thiophene)-pyrimidine derivatives. chimicatechnoacta.ru

Photochemical and Electrochemical Methods: Light-induced and electrochemical syntheses are emerging as powerful tools for creating thiophene derivatives under mild, metal-free conditions. chim.itorganic-chemistry.org These methods offer high efficiency and can be scaled up for practical applications. chim.it

These advancements aim to make the synthesis of this compound and its derivatives more cost-effective, safer, and less impactful on the environment. chim.itorganic-chemistry.org

Exploration of Novel Biological Targets and Uncharted Therapeutic Applications

Thiophene derivatives have long been recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. orientjchem.orgeprajournals.com The unique structure of this compound, with its reactive aldehyde group and iodine substituent, makes it a valuable scaffold for the development of new therapeutic agents. cymitquimica.com

Future research in this area is directed towards:

Targeting Novel Pathways: Scientists are investigating the potential of thiophene derivatives to interact with new biological targets. eprajournals.com For instance, structure-based drug design is being used to develop thiophene-based inhibitors of bacterial histidine kinases, which are crucial for bacterial signal transduction and represent a promising target for new antibiotics. nih.govacs.org

Broad-Spectrum Antimicrobials: The emergence of multidrug-resistant bacteria necessitates the discovery of novel antibacterial compounds. acs.org Thiophene derivatives are being explored for their potential as broad-spectrum antimicrobial agents and as adjuvants to restore the sensitivity of resistant bacteria to existing antibiotics. nih.govacs.org

Anticancer and Neuroprotective Agents: Research is ongoing to synthesize and evaluate thiophene derivatives for their anticancer activity against various human cancer cell lines. nih.govorientjchem.org Additionally, some derivatives have shown neuroprotective effects, suggesting potential applications in treating neurodegenerative diseases. nih.gov

Radioiodinated Pharmaceuticals: The presence of iodine in this compound makes it a candidate for the development of radioiodinated compounds for biomedical imaging and therapeutic applications. mdpi.com Radioisotopes of iodine are used in single-photon emission computed tomography (SPECT) and positron emission tomography (PET) for diagnostic purposes, as well as in radiotherapy. mdpi.com

The exploration of these uncharted therapeutic avenues, supported by in silico and in vitro screening, holds the promise of discovering new and effective treatments for a range of diseases. nih.gov

Integration with Advanced Materials for Next-Generation Technologies

Thiophene-based materials are at the forefront of research in organic electronics and materials science due to their unique electronic and optoelectronic properties. researchgate.netresearchgate.net The structural and electronic characteristics of this compound make it a valuable component for creating advanced materials with tailored functionalities. mdpi.commdpi.com

Emerging research directions include:

Organic Electronics: Thiophene-based molecules are widely used in the fabrication of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). researchgate.netmdpi.com The ability to tune the electronic properties of thiophene derivatives through chemical modification allows for the development of materials with improved charge mobility, emission quantum yields, and power conversion efficiencies. rsc.org

Sensors and Biosensors: The fluorescent properties of some thiophene-based materials make them suitable for use as sensors for detecting various analytes, including biopolymers like DNA. researchgate.netresearchgate.net The interaction of these materials with specific targets can lead to changes in their fluorescence, enabling sensitive and selective detection.

Supramolecular Architectures: The self-assembly of thiophene derivatives on metal surfaces is being studied to create well-ordered nanostructures with specific electronic properties. mdpi.com The nature of the underlying metal substrate can influence the assembled structures and their electronic behavior, providing a means to control the properties of these materials at the molecular level. mdpi.com

Thiophene-Based Polymers and Nanoparticles: The polymerization of thiophene monomers leads to conjugated polymers with a wide range of applications. rsc.org Furthermore, thiophene-based nanoparticles are being explored as therapeutic and imaging agents in nanomedicine. researchgate.net

The integration of this compound into these advanced materials is expected to contribute to the development of next-generation electronic devices, sensors, and biomedical technologies.

Synergistic Approaches Combining Experimental and Computational Chemistry for Rational Design

The combination of experimental synthesis and computational modeling is becoming an indispensable tool for the rational design of new molecules with desired properties. rsc.org This synergistic approach accelerates the discovery process and provides deeper insights into the structure-activity relationships of compounds like this compound.

Key aspects of this integrated approach include:

Structure-Based and Ligand-Based Drug Design: Computational techniques such as molecular docking, homology modeling, and quantitative structure-activity relationship (QSAR) studies are used to identify and optimize potential drug candidates. nih.gov These methods help in predicting the binding affinity of molecules to their biological targets and in designing derivatives with enhanced activity. rsc.org

Predicting Reactivity and Stability: Density Functional Theory (DFT) calculations are employed to understand the electronic properties and reactivity of thiophene derivatives. mdpi.com For example, DFT has been used to model the iodination of thiophenes and to predict the stability of thiophene-based photosensitizers in photodynamic therapy. mdpi.comresearchgate.net

In Silico ADMET Prediction: Computational tools are used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds. nih.govchimicatechnoacta.ru This early-stage assessment helps in selecting candidates with favorable pharmacokinetic profiles for further development.

Guiding Synthetic Efforts: Computational studies can guide synthetic chemists in choosing the most promising molecular targets and in designing efficient synthetic routes. nih.govacs.org This reduces the time and resources required for experimental work.

By combining the predictive power of computational chemistry with the practical insights of experimental synthesis, researchers can more effectively design and develop novel thiophene-based molecules for a wide range of applications. rsc.orgchalmers.se

Q & A

Q. What are the standard synthetic routes for 5-Iodothiophene-3-carbaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation or cross-coupling reactions. A common approach is the iodination of thiophene derivatives using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). For example, iodination at the 5-position of thiophene-3-carbaldehyde can be achieved via electrophilic substitution, leveraging the directing effects of the aldehyde group. Solvent choice (e.g., dichloromethane or acetic acid) and catalyst (e.g., Lewis acids like FeCl₃) significantly impact regioselectivity and yield . Purification often involves column chromatography with silica gel and hexane/ethyl acetate gradients, followed by recrystallization to isolate high-purity product (>95% by GC) .

Q. Which analytical techniques are critical for characterizing this compound, and what challenges arise due to iodine's presence?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and aromatic thiophene signals. The iodine atom's heavy atom effect can broaden signals, complicating splitting patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ for C₅H₃IO₂S), though iodine’s isotopic abundance (¹²⁷I, 100%) simplifies fragmentation interpretation .
  • X-ray Crystallography : Used to resolve crystal structures, but iodine’s large atomic radius may cause steric hindrance, affecting crystal packing .

Q. How does the aldehyde group in this compound influence its reactivity in nucleophilic additions?

The aldehyde group at the 3-position is highly electrophilic, enabling reactions with amines (e.g., Schiff base formation) or Grignard reagents. However, steric hindrance from the iodine atom at the 5-position can slow kinetics. For instance, condensation with primary amines requires longer reaction times (12–24 hrs) compared to non-iodinated analogs. Solvent polarity (e.g., DMF vs. THF) and temperature (40–60°C) are optimized to balance reactivity and byproduct formation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing this compound for complex heterocycles?

Regioselective functionalization often employs directing groups or transition-metal catalysis. For example:

  • Palladium-Catalyzed Cross-Coupling : Suzuki-Miyaura coupling at the 5-iodo position with aryl boronic acids proceeds efficiently using Pd(PPh₃)₄ and K₂CO₃ in toluene/water. Competing reactivity at the aldehyde is mitigated by pre-protection (e.g., acetal formation) .
  • Electrophilic Aromatic Substitution : The iodine atom acts as a weak ortho/para-directing group, but the aldehyde’s meta-directing effect dominates. DFT calculations (e.g., B3LYP/6-31G*) model charge distribution to predict substitution sites .

Q. How do computational methods (e.g., DFT) elucidate the electronic effects of iodine in this compound?

Density Functional Theory (DFT) studies reveal that iodine’s electronegativity and polarizability alter the thiophene ring’s electron density. The iodine atom withdraws electron density via inductive effects, stabilizing the aldehyde group’s electrophilicity. Frontier molecular orbital (FMO) analysis shows lowered LUMO energy (-1.8 eV vs. non-iodinated analogs), enhancing reactivity toward nucleophiles. These insights guide catalyst design for asymmetric transformations .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Studies on thiophene-iodo-aldehyde derivatives report conflicting antimicrobial efficacy (e.g., MIC values ranging from 8–64 µg/mL against S. aureus). Discrepancies arise from variations in:

  • Derivatization : Substituents on the thiophene ring (e.g., hydroxymethyl vs. bromo groups) alter lipophilicity and membrane penetration .
  • Assay Conditions : Differences in bacterial strain susceptibility and culture media (e.g., Mueller-Hinton vs. LB agar) affect results. Standardized protocols (CLSI guidelines) and dose-response curves are recommended for reproducibility .

Methodological Considerations

Q. What precautions are necessary for handling and storing this compound?

  • Light Sensitivity : The iodine-thiophene bond is photosensitive; store in amber vials at -20°C under inert gas (N₂/Ar) .
  • Toxicity : Use fume hoods and PPE (gloves, goggles) due to aldehyde vapors. Waste disposal follows halogenated organic compound protocols .

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